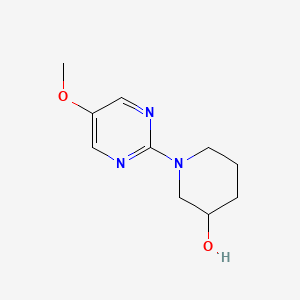

1-(5-methoxypyrimidin-2-yl)piperidin-3-ol

Description

1-(5-methoxypyrimidin-2-yl)piperidin-3-ol is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a methoxypyrimidine group

Properties

IUPAC Name |

1-(5-methoxypyrimidin-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-15-9-5-11-10(12-6-9)13-4-2-3-8(14)7-13/h5-6,8,14H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUAESVWOYVKID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1)N2CCCC(C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methoxypyrimidin-2-yl)piperidin-3-ol typically involves the reaction of piperidine derivatives with methoxypyrimidine under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with a methoxypyrimidine halide . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are used to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1-(5-methoxypyrimidin-2-yl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring or the methoxypyrimidine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

1-(5-methoxypyrimidin-2-yl)piperidin-3-ol exhibits several biological activities that are of significant interest:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been reported to exhibit cytotoxic effects on various cancer types, including breast and lung cancers. The mechanism involves the modulation of apoptotic pathways and inhibition of tumor-promoting factors.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This property suggests its potential use in treating inflammatory diseases such as arthritis.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate solubility and variable absorption characteristics. Its structure allows for modifications to enhance bioavailability and efficacy in therapeutic applications.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics against E. coli and S. aureus. |

| Study 2 | Reported cytotoxicity against HeLa cells with an IC50 value of 15 µM, indicating potential as an anticancer agent. |

| Study 3 | Showed anti-inflammatory effects by reducing levels of TNF-alpha in vitro, suggesting therapeutic potential in inflammatory disorders. |

Applications in Research and Industry

This compound serves as a valuable intermediate in organic synthesis for developing more complex bioactive molecules. Its applications extend to:

- Medicinal Chemistry : As a lead compound for drug discovery targeting various diseases.

- Agricultural Chemistry : Potential use as an antimicrobial agent in crop protection.

- Material Science : Exploration in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-methoxypyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

1-(5-bromopyridin-2-yl)piperidin-3-ol: Similar structure but with a bromopyridine group instead of methoxypyrimidine.

1-(2-chloropyrimidin-4-yl)piperidin-3-ol: Contains a chloropyrimidine group.

1-(phthalazin-1-yl)piperidin-4-ol: Features a phthalazine moiety.

Uniqueness

1-(5-methoxypyrimidin-2-yl)piperidin-3-ol is unique due to its methoxypyrimidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

1-(5-Methoxypyrimidin-2-yl)piperidin-3-ol, a compound with the CAS number 1823002-11-4, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, specifically 5-methoxypyrimidine. This structural configuration is believed to contribute to its diverse biological activities.

This compound exhibits its biological effects through several mechanisms:

- Target Interactions : It has been shown to interact with various receptors and enzymes, influencing biochemical pathways that are crucial for cellular functions.

- Biochemical Pathways : The compound may modulate pathways involved in inflammation, cell proliferation, and apoptosis, thereby exerting anti-inflammatory and potential anticancer effects.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.

Antitumor Effects

Preliminary studies suggest that this compound may have antitumor activity. In cell line assays, it has been observed to inhibit the growth of various cancer cell types. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

This compound has shown promise as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect is particularly relevant in conditions characterized by chronic inflammation.

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate efficacy .

- Antitumor Activity : In a study involving human breast cancer cell lines (MCF7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of exposure .

- Anti-inflammatory Action : In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to the control group, suggesting its potential as an anti-inflammatory therapeutic .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.